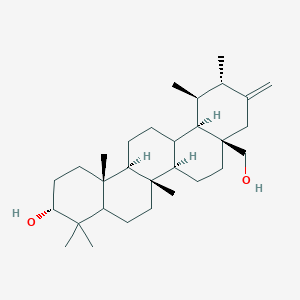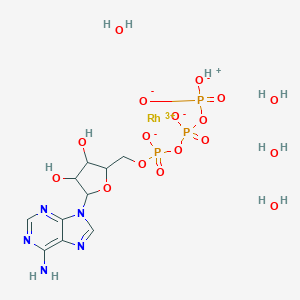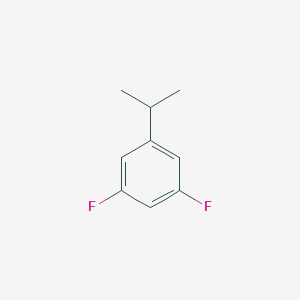
1,3-Difluoro-5-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-5-(propan-2-yl)benzene, also known as DFIPB, is a chemical compound that has gained increasing attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
1,3-Difluoro-5-(propan-2-yl)benzene works by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. Specifically, when 1,3-Difluoro-5-(propan-2-yl)benzene reacts with ROS, it undergoes a process known as photoinduced electron transfer (PET), which causes a decrease in its fluorescence intensity. This change in fluorescence can be measured and used to quantify the amount of ROS present in a sample.
Efectos Bioquímicos Y Fisiológicos
1,3-Difluoro-5-(propan-2-yl)benzene has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it a safe and useful tool for studying ROS in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Difluoro-5-(propan-2-yl)benzene is its high sensitivity and selectivity for detecting ROS. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, 1,3-Difluoro-5-(propan-2-yl)benzene has some limitations, including its limited stability in solution and its sensitivity to pH changes. These limitations can make it challenging to use in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving 1,3-Difluoro-5-(propan-2-yl)benzene. One area of interest is the development of new fluorescent probes based on 1,3-Difluoro-5-(propan-2-yl)benzene that can detect other reactive species besides ROS. Another area of interest is the application of 1,3-Difluoro-5-(propan-2-yl)benzene in vivo, which would allow for the detection of ROS in living organisms and could have implications for the diagnosis and treatment of various diseases. Additionally, 1,3-Difluoro-5-(propan-2-yl)benzene could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) to provide more comprehensive information about biological systems.
Métodos De Síntesis
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 2,6-difluorotoluene with propan-2-ol. The reaction is typically catalyzed by a strong acid such as sulfuric acid or trifluoromethanesulfonic acid. The resulting product is then purified through distillation or column chromatography.
Aplicaciones Científicas De Investigación
1,3-Difluoro-5-(propan-2-yl)benzene has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative stress and damage to cells, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. 1,3-Difluoro-5-(propan-2-yl)benzene has been shown to be highly sensitive and selective for detecting ROS, making it a promising tool for studying oxidative stress and developing new therapies for related diseases.
Propiedades
Número CAS |
117358-53-9 |
|---|---|
Nombre del producto |
1,3-Difluoro-5-(propan-2-yl)benzene |
Fórmula molecular |
C9H10F2 |
Peso molecular |
156.17 g/mol |
Nombre IUPAC |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Clave InChI |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)F)F |
Sinónimos |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



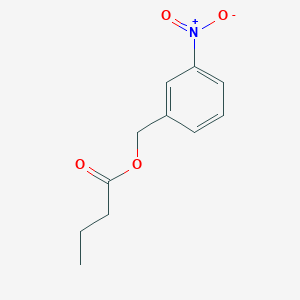
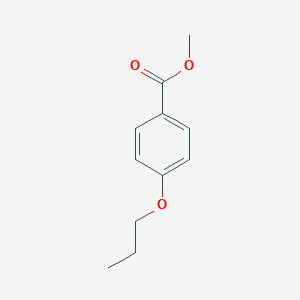

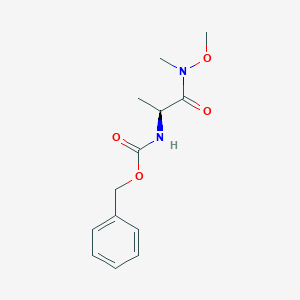
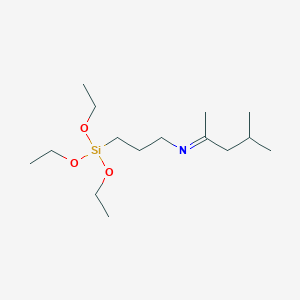
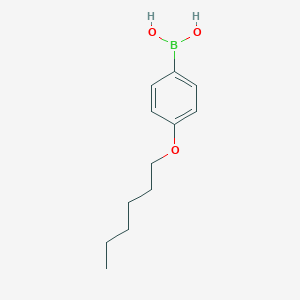
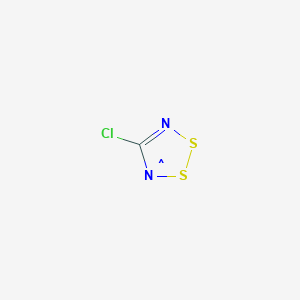
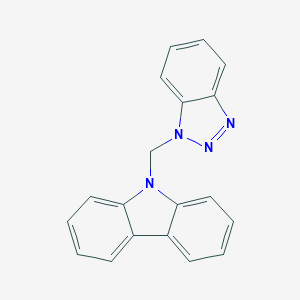
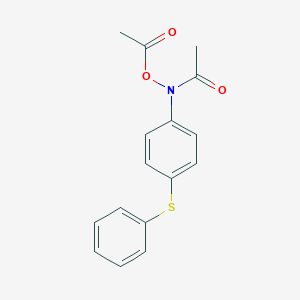
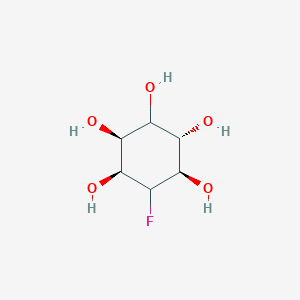
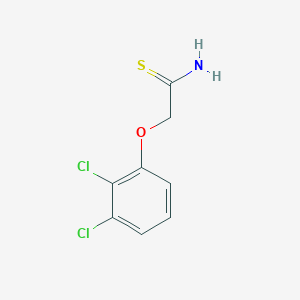
![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
